Cas no 710952-13-9 (5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside)

5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside 化学的及び物理的性質
名前と識別子
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- 5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside
- 5,8,4'-Trihydroxy-7-methoxyflavo
- [ "" ]
- 8-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
- 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- 710952-13-9
- 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- 5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone
- B0005-458306
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- インチ: InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3/t15-,17-,18+,19-,22?/m1/s1
- InChIKey: VEFXIXFPSFIBMM-KLVRCBFASA-N
- ほほえんだ: COc1cc(c2c(=O)cc(oc2c1OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)c4ccc(cc4)O)O
計算された属性
- せいみつぶんしりょう: 462.11600
- どういたいしつりょう: 462.11621151g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 721
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 175Ų
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 821.9±65.0 °C at 760 mmHg
- フラッシュポイント: 288.1±27.8 °C
- PSA: 179.28000
- LogP: 0.05850
- じょうきあつ: 0.0±3.1 mmHg at 25°C
5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5451-5 mg |
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |
710952-13-9 | 5mg |
¥5365.00 | 2022-03-01 | ||
TargetMol Chemicals | TN5451-1 mL * 10 mM (in DMSO) |
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |
710952-13-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
TargetMol Chemicals | TN5451-5 mg |
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |
710952-13-9 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
A2B Chem LLC | AH18669-1mg |
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |
710952-13-9 | >98% | 1mg |
$699.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15420-5mg |
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |
710952-13-9 | ,HPLC≥98% | 5mg |
¥5600.0 | 2023-09-06 | |
TargetMol Chemicals | TN5451-5mg |
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |
710952-13-9 | 5mg |
¥ 3940 | 2024-07-20 | ||
A2B Chem LLC | AH18669-5mg |
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |
710952-13-9 | 5mg |
$769.00 | 2024-04-19 | ||
TargetMol Chemicals | TN5451-1 ml * 10 mm |
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |
710952-13-9 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN5451-5mg |
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |
710952-13-9 | 5mg |
¥ 3940 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5451-5mg |
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside |
710952-13-9 | 5mg |
¥ 3940 | 2023-09-08 |
5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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6. Book reviews
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7. Caper tea
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid glycosides Flavonoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucosideに関する追加情報
Introduction to 5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside (CAS No. 710952-13-9)
5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside, identified by the Chemical Abstracts Service Number (CAS No.) 710952-13-9, is a naturally occurring flavonoid glycoside that has garnered significant attention in the field of pharmaceutical and biochemical research. Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities and potential health benefits. The specific structure of 5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside, characterized by its hydroxyl and methoxy substituents on the flavone core and a glucoside moiety at the 8-position, contributes to its unique chemical properties and biological functions.
The compound belongs to the flavone subgroup of flavonoids, which are renowned for their antioxidant, anti-inflammatory, and anticancer properties. The glucosidation at the 8-position enhances the solubility and bioavailability of the parent flavone aglycone, making 5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside a promising candidate for therapeutic applications. Recent studies have highlighted its potential role in modulating various cellular pathways, including those involved in cancer prevention and treatment.
One of the most compelling aspects of 5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside is its ability to act as a potent antioxidant. Oxidative stress is a key factor in the development of numerous chronic diseases, including cardiovascular disorders, neurodegenerative conditions, and certain types of cancer. The flavonoid structure of this compound enables it to scavenge free radicals and inhibit reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property has been extensively studied in vitro and in vivo, with promising results suggesting its efficacy in reducing oxidative stress-related pathologies.
In addition to its antioxidant activity, 5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside has demonstrated significant anti-inflammatory effects. Chronic inflammation is another critical factor contributing to various diseases, and flavonoids have been shown to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research has indicated that this compound can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These findings suggest that 5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside may have therapeutic potential in conditions characterized by excessive inflammation.
The anticancer properties of 5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside are also areas of active investigation. Flavonoids have been implicated in various mechanisms of cancer chemoprevention and chemotherapy. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating caspase-dependent pathways. Furthermore, it has been observed to inhibit cell proliferation and invasion by disrupting key signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These effects make 5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside a promising candidate for further development as an anticancer agent.
Another notable aspect of this compound is its ability to enhance immune function. The immune system plays a crucial role in identifying and eliminating abnormal cells, including cancerous cells. Research has indicated that 5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside can stimulate immune cells such as natural killer (NK) cells and T lymphocytes, enhancing their ability to recognize and destroy cancer cells. Additionally, it has been shown to modulate immune checkpoint proteins like PD-L1/PD-1 interactions, which are critical for immune evasion by tumors.
The pharmacokinetic profile of 5,8,4'-Trihydroxy-7-Methoxyflavone 8-O-glucoside is also an important consideration for its therapeutic application. Due to the glucoside moiety at the 8-position, this compound exhibits improved solubility compared to its aglycone form. This enhanced solubility facilitates better absorption and distribution throughout the body following oral administration. Furthermore, preliminary studies suggest that it has a favorable metabolic profile,with moderate bioavailability and clearance rates that would allow for repeated dosing without significant accumulation or toxicity.
Recent advancements in metabolomics have provided deeper insights into how 5,84-Trihydroxy--methoxyflavone -O-gluco-sidase interacts with human metabolism.These studies have revealed that it undergoes enzymatic hydrolysis in vivo,releasing the aglycone form along with glucose.This metabolic process not only contributes to its bioavailability but also suggests potential interactions with other drugs or nutrients that share common metabolic pathways.Understanding these interactions is crucial for ensuring safe co-administration with other therapeutic agents.
The potential therapeutic applications of 5,84-Trihydroxy--methoxyflav-one -O-gluco-sidase extend beyond oncology.Research has also explored its role in neuroprotection,where it has been shown to mitigate neuroinflammation and oxidative stress associated with neurodegenerative diseases such as Alzheimer's disease.Additionally,its anti-diabetic effects have been investigated,with findings suggesting that it can improve insulin sensitivity by enhancing glucose uptake in adipose tissues.These diverse applications highlight the broad therapeutic potential of this flavonoid glycoside.
In conclusion,5,84-Trihydroxy--methoxyflav-one -O-gluco-sidase (CAS No.710952—13—9) represents a promising natural product with multifaceted biological activities.Its antioxidant、anti-inflammatory、and anticancer properties make it an attractive candidate for further clinical development.Additionally,its favorable pharmacokinetic profile、potential immunomodulatory effects、and broad therapeutic applications position it as a valuable compound for addressing various human health challenges.As research continues to uncover new insights into its mechanisms of action,we can expect even greater appreciation for the therapeutic potential of this remarkable flavonoid glycoside.
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